molecular formula C18H22O4 B4884338 1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene

1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No.: B4884338
M. Wt: 302.4 g/mol
InChI Key: INPKGUMKOSSJPP-UHFFFAOYSA-N
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Description

1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenoxy group, and a propoxybenzene moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, 1-bromo-3-chloropropane, and 1-ethoxy-4-bromobenzene.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield corresponding alcohols.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic ethers.

Scientific Research Applications

1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene: Similar structure but with a methyl group instead of a methoxy group.

    1-ethoxy-4-[3-(4-hydroxyphenoxy)propoxy]benzene: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research and industrial applications.

Properties

IUPAC Name

1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-3-20-16-9-11-18(12-10-16)22-14-4-13-21-17-7-5-15(19-2)6-8-17/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPKGUMKOSSJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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